molecular formula C13H11ClN2O2S2 B15090265 2-Amino-4-(3-chlorophenyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile

2-Amino-4-(3-chlorophenyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile

Cat. No.: B15090265
M. Wt: 326.8 g/mol
InChI Key: AYXYJDNDILVKKK-UHFFFAOYSA-N
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Description

2-Amino-4-(3-chlorophenyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile is a synthetic organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(3-chlorophenyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile typically involves multi-step organic reactions. One possible route could include the following steps:

    Formation of the Thiophene Ring: Starting with a suitable precursor, such as a substituted acetylene or diene, the thiophene ring can be formed through cyclization reactions.

    Introduction of Substituents: The amino, chlorophenyl, ethylsulfonyl, and carbonitrile groups can be introduced through various substitution reactions, using reagents like amines, chlorobenzenes, sulfonyl chlorides, and nitriles.

    Purification: The final compound is purified using techniques such as recrystallization, chromatography, or distillation.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include using continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3-chlorophenyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, amines, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-Amino-4-(3-chlorophenyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(3-chlorophenyl)thiophene-3-carbonitrile: Lacks the ethylsulfonyl group.

    2-Amino-5-(ethylsulfonyl)thiophene-3-carbonitrile: Lacks the chlorophenyl group.

    4-(3-Chlorophenyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile: Lacks the amino group.

Uniqueness

2-Amino-4-(3-chlorophenyl)-5-(ethylsulfonyl)thiophene-3-carbonitrile is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity. The presence of the amino, chlorophenyl, ethylsulfonyl, and carbonitrile groups allows for diverse interactions and applications that may not be possible with similar compounds lacking one or more of these groups.

Properties

Molecular Formula

C13H11ClN2O2S2

Molecular Weight

326.8 g/mol

IUPAC Name

2-amino-4-(3-chlorophenyl)-5-ethylsulfonylthiophene-3-carbonitrile

InChI

InChI=1S/C13H11ClN2O2S2/c1-2-20(17,18)13-11(10(7-15)12(16)19-13)8-4-3-5-9(14)6-8/h3-6H,2,16H2,1H3

InChI Key

AYXYJDNDILVKKK-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2=CC(=CC=C2)Cl

Origin of Product

United States

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